Tuberin

Overview

Description

Tuberin is a protein encoded by the TSC2 gene located on chromosome 16p13.3. It is a major component of the protein regulatory complex known as the Tuberous Sclerosis Complex. This compound plays a crucial role in cell cycle progression and protein synthesis. Mutations in the TSC2 gene lead to the formation of benign tumors in many organ systems, causing the Tuberous Sclerosis Complex disorder .

Preparation Methods

Tuberin is a protein, and its preparation involves recombinant DNA technology. The TSC2 gene is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that induce the expression of the TSC2 gene, leading to the production of this compound. The protein is then purified using techniques such as affinity chromatography .

Chemical Reactions Analysis

Tuberin undergoes various post-translational modifications, including phosphorylation, ubiquitination, and acetylation. These modifications regulate its activity and stability. For example, phosphorylation of this compound by Akt kinase inhibits its activity, while dephosphorylation by protein phosphatase 2A activates it. This compound also interacts with other proteins, such as Hamartin, to form the Tuberous Sclerosis Complex, which inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway .

Scientific Research Applications

Tuberin has several scientific research applications:

Chemistry: this compound is used to study protein-protein interactions and post-translational modifications.

Biology: this compound is crucial for understanding cell cycle regulation, protein synthesis, and cellular responses to environmental signals.

Medicine: this compound is studied for its role in Tuberous Sclerosis Complex disorder and its potential as a therapeutic target for cancer and other diseases.

Industry: This compound is used in the development of diagnostic tools and therapeutic agents

Mechanism of Action

Tuberin exerts its effects by forming a complex with Hamartin, which inhibits the mTORC1 pathway. This pathway regulates cell growth and protein synthesis. This compound’s GTPase activating protein domain allows it to bind and inhibit Ras homolog enriched in brain (Rheb), a small GTPase that activates mTORC1. By inhibiting Rheb, this compound prevents the activation of mTORC1, leading to reduced protein synthesis and cell growth .

Comparison with Similar Compounds

Tuberin is unique due to its role in the Tuberous Sclerosis Complex and its ability to inhibit the mTORC1 pathway. Similar compounds include:

Hamartin: Another component of the Tuberous Sclerosis Complex, encoded by the TSC1 gene.

Rheb: A small GTPase that activates mTORC1.

mTORC1: A protein complex that regulates cell growth and protein synthesis. This compound’s uniqueness lies in its ability to integrate various environmental signals and regulate multiple cellular processes, including protein synthesis, cell cycle progression, and autophagy

Biological Activity

Tuberin, encoded by the TSC2 gene, is a critical protein involved in various cellular processes, particularly through its role in the Tuberous Sclerosis Complex (TSC). This complex is essential for regulating cell growth and metabolism via the mechanistic target of rapamycin (mTOR) pathway. Understanding the biological activity of this compound provides insights into its multifaceted roles in cellular signaling, tumor suppression, and disease progression.

Structure and Function

This compound functions primarily as a GTPase-activating protein (GAP) for Rheb (Ras homolog enriched in brain), which is a key regulator of mTOR signaling. The interaction between this compound and Rheb inhibits mTORC1, thereby controlling protein synthesis and cell growth. This compound's activity is modulated by various post-translational modifications, including phosphorylation by kinases such as Akt and Erk, which can disrupt its function and promote mTORC1 activation under certain conditions .

Subcellular Localization

The localization of this compound within the cell is dynamic and influenced by nutrient availability and cellular stress. Under nutrient-rich conditions, this compound tends to localize in the cytoplasm, while during low-energy states, it translocates to the nucleus . This localization is crucial for its function in regulating cell cycle progression and apoptosis.

Biological Activities

This compound has been implicated in several biological activities:

- Regulation of Cell Growth : this compound inhibits mTORC1 signaling, leading to reduced cell size and proliferation. Loss of this compound function can result in unregulated cell growth, contributing to tumorigenesis .

- Cell Migration and Adhesion : Studies have shown that this compound regulates cell adhesion molecules such as N-cadherin and vimentin. This compound deficiency leads to increased cell migration due to enhanced expression of integrins and changes in cytoskeletal dynamics .

- Fibrosis Regulation : this compound plays a role in kidney fibrosis associated with TSC. Its absence has been linked to upregulation of fibrosis markers, indicating its protective role against fibrotic processes in renal tissues .

Case Study 1: Kidney Angiomyolipoma

A study involving patients with TSC demonstrated that this compound deficiency correlates with increased expression of vimentin (a fibrosis marker) and decreased N-cadherin levels. Treatment with rapamycin, an mTOR inhibitor, showed potential in reducing these markers and improving clinical outcomes in TSC patients with renal angiomyolipomas .

Case Study 2: Tumor Response to mTOR Inhibition

In a phase 2 clinical trial assessing the efficacy of sirolimus (another mTOR inhibitor) for treating kidney angiomyolipomas in TSC patients, it was found that 44.4% of participants had a partial response. The mean decrease in tumor size was 29.9%, highlighting the importance of targeting the mTOR pathway influenced by this compound activity .

Research Findings Summary

Properties

CAS No. |

2501-37-3 |

|---|---|

Molecular Formula |

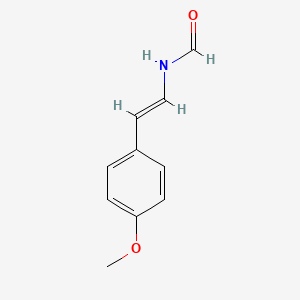

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide |

InChI |

InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)/b7-6+ |

InChI Key |

SZCZSKMCTGEJKI-VOTSOKGWSA-N |

SMILES |

COC1=CC=C(C=C1)C=CNC=O |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/NC=O |

Canonical SMILES |

COC1=CC=C(C=C1)C=CNC=O |

Key on ui other cas no. |

53643-53-1 2501-37-3 |

Synonyms |

tuberin tuberous sclerosis 2 protein tuberous sclerosis complex 2 protein |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.